Cas no 2137751-36-9 (Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)-)

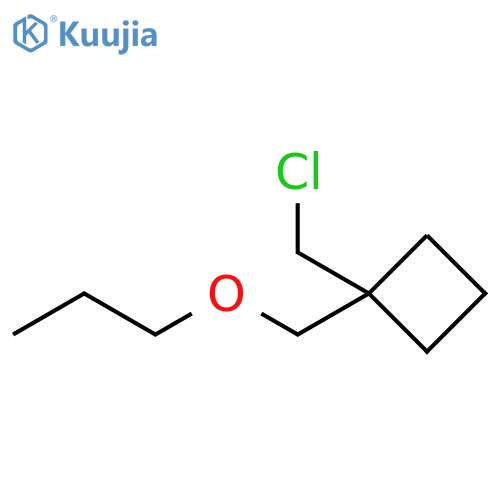

2137751-36-9 structure

商品名:Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)-

CAS番号:2137751-36-9

MF:C9H17ClO

メガワット:176.683682203293

CID:5287544

Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)-

-

- インチ: 1S/C9H17ClO/c1-2-6-11-8-9(7-10)4-3-5-9/h2-8H2,1H3

- InChIKey: AZVCRNVNUXWWQR-UHFFFAOYSA-N

- ほほえんだ: C1(CCl)(COCCC)CCC1

Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-677476-5.0g |

1-(chloromethyl)-1-(propoxymethyl)cyclobutane |

2137751-36-9 | 5g |

$4226.0 | 2023-05-29 | ||

| Enamine | EN300-677476-0.5g |

1-(chloromethyl)-1-(propoxymethyl)cyclobutane |

2137751-36-9 | 0.5g |

$1399.0 | 2023-05-29 | ||

| Enamine | EN300-677476-0.1g |

1-(chloromethyl)-1-(propoxymethyl)cyclobutane |

2137751-36-9 | 0.1g |

$1283.0 | 2023-05-29 | ||

| Enamine | EN300-677476-0.05g |

1-(chloromethyl)-1-(propoxymethyl)cyclobutane |

2137751-36-9 | 0.05g |

$1224.0 | 2023-05-29 | ||

| Enamine | EN300-677476-2.5g |

1-(chloromethyl)-1-(propoxymethyl)cyclobutane |

2137751-36-9 | 2.5g |

$2856.0 | 2023-05-29 | ||

| Enamine | EN300-677476-0.25g |

1-(chloromethyl)-1-(propoxymethyl)cyclobutane |

2137751-36-9 | 0.25g |

$1341.0 | 2023-05-29 | ||

| Enamine | EN300-677476-10.0g |

1-(chloromethyl)-1-(propoxymethyl)cyclobutane |

2137751-36-9 | 10g |

$6266.0 | 2023-05-29 | ||

| Enamine | EN300-677476-1.0g |

1-(chloromethyl)-1-(propoxymethyl)cyclobutane |

2137751-36-9 | 1g |

$1458.0 | 2023-05-29 |

Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)- 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

2137751-36-9 (Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)-) 関連製品

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬